Cas no 2228152-58-5 (1-(2-chloro-4-methylphenyl)cyclobutylmethanol)

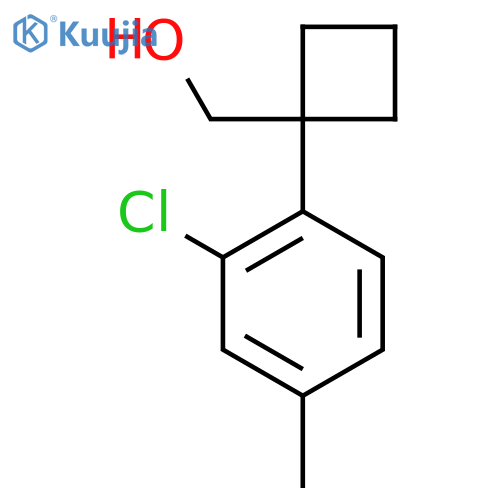

2228152-58-5 structure

商品名:1-(2-chloro-4-methylphenyl)cyclobutylmethanol

1-(2-chloro-4-methylphenyl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-4-methylphenyl)cyclobutylmethanol

- [1-(2-chloro-4-methylphenyl)cyclobutyl]methanol

- EN300-1993351

- 2228152-58-5

-

- インチ: 1S/C12H15ClO/c1-9-3-4-10(11(13)7-9)12(8-14)5-2-6-12/h3-4,7,14H,2,5-6,8H2,1H3

- InChIKey: UUZDKHHGFAZVQQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1C1(CO)CCC1

計算された属性

- せいみつぶんしりょう: 210.0811428g/mol

- どういたいしつりょう: 210.0811428g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

1-(2-chloro-4-methylphenyl)cyclobutylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993351-0.5g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-1.0g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1993351-2.5g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-0.25g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-10.0g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1993351-0.05g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-10g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 10g |

$4914.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-5g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 5g |

$3313.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-0.1g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-1993351-5.0g |

[1-(2-chloro-4-methylphenyl)cyclobutyl]methanol |

2228152-58-5 | 5g |

$3313.0 | 2023-06-02 |

1-(2-chloro-4-methylphenyl)cyclobutylmethanol 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

2228152-58-5 (1-(2-chloro-4-methylphenyl)cyclobutylmethanol) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬